molecular formula C14H10BrF3OS B12064617 (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B12064617
M. Wt: 363.19 g/mol
InChI Key: JZKSVILAFCSAHE-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is a chemical compound that belongs to the class of thiophenyl ketones. It is characterized by the presence of a bromine atom, two methyl groups, and a trifluoromethyl group attached to a thiophene ring and a phenyl ring, respectively. This compound has a molecular weight of 363.19 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research and development projects .

Preparation Methods

The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the use of various synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrF3OS

Molecular Weight

363.19 g/mol

IUPAC Name

(4-bromo-2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H10BrF3OS/c1-7-11(12(15)8(2)20-7)13(19)9-3-5-10(6-4-9)14(16,17)18/h3-6H,1-2H3

InChI Key

JZKSVILAFCSAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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